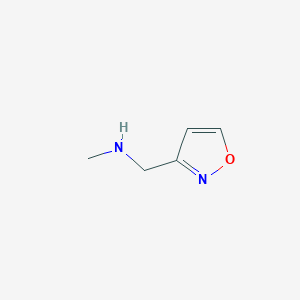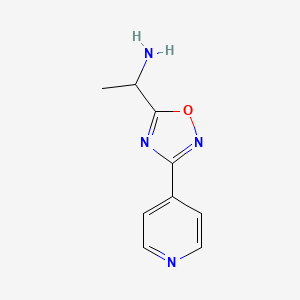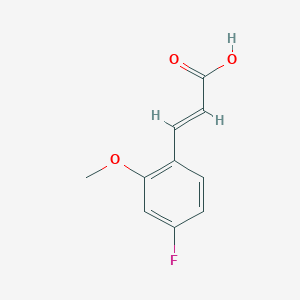
3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid is a compound that falls within the category of organic chemical substances characterized by the presence of a thiazinane ring structure and a tert-butoxycarbonyl protective group. This compound is of interest due to its potential utility in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been described in several studies. For instance, an improved synthesis of a structurally similar compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, yielding the product with high enantiomeric excess and minimal racemization . Another study reported the synthesis of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives, which involved a nucleophilic substitution reaction facilitated by intramolecular hydrogen bonding . These methods could potentially be adapted for the synthesis of 3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The tert-butoxycarbonyl group serves as a protective group for carboxylic acids and amines during synthesis, which can be removed under acidic conditions. The structure of related compounds has been elucidated using spectroscopic methods such as NMR and mass spectrometry, as well as X-ray crystallography .
Chemical Reactions Analysis
Compounds with the tert-butoxycarbonyl group are known to participate in various chemical reactions. They can be used to activate carboxylic acids as active esters for further reactions, such as the formation of amides or peptides . The tert-butoxycarbonyl group can also be involved in the synthesis of oximes and other nitrogen-containing heterocycles . These reactions are typically facilitated by the stability and reactivity of the tert-butoxycarbonyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid and its derivatives are influenced by the presence of the thiazinane ring and the tert-butoxycarbonyl group. These properties include solubility, melting point, and stability, which are important for the compound's handling and application in synthesis. The tert-butoxycarbonyl group, in particular, is known for its ease of introduction and removal, which is advantageous in multi-step synthetic procedures .
Relevant Case Studies
Several case studies highlight the importance of tert-butoxycarbonyl-protected compounds in the development of antibacterial agents. For example, derivatives of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid were synthesized and screened for antibacterial activities, with some compounds showing superior activity compared to controls . Additionally, the synthesis of various stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrated the versatility of the tert-butoxycarbonyl group in stereochemical control .
科学的研究の応用
Synthesis and Material Science
- Application in Continuous Photo Flow Chemistry : 3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid is utilized in the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivatives. These derivatives are important building blocks for preparing various biologically active compounds and material sciences compounds containing cyclobutane ring systems labeled with deuterium atoms (Yamashita, Nishikawa, & Kawamoto, 2019).
Chemical Structure and Antibacterial Activities
- Synthesis and Structure-Activity Relationship Analysis : This compound has been synthesized and analyzed for its antibacterial activities against Gram-positive and Gram-negative bacterial strains. The derivatives of 3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid showed better antibacterial activities compared to related derivatives (Song et al., 2009).
Pharmaceutical and Peptide Synthesis
- Peptide Conformation Study : The crystal structure of a compound alternatively called 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid has been studied. This research aids in understanding the role of N-methylation as a determinant of peptide conformation (Jankowska et al., 2002).
Organic Synthesis and Antibacterial Potential
- Application in Organic Synthesis and Antibacterial Activities : This compound has been used to propose a mechanism for dynamic kinetic resolution in organic synthesis, particularly in the synthesis of specific enantiomers. It also exhibits antibacterial activities against various bacterial strains (Song, Ma, & Zhu, 2015).
作用機序
Target of Action
It’s known that this compound is used in peptide synthesis , suggesting that its targets could be proteins or enzymes involved in peptide formation.
Mode of Action
The compound is a tert-butyloxycarbonyl-protected amino acid . The protection group (tert-butyloxycarbonyl) prevents unwanted reactions during peptide synthesis . The compound interacts with its targets by participating in peptide bond formation .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It serves as a starting material in dipeptide synthesis .
Pharmacokinetics
It’s known that the compound is used in peptide synthesis , suggesting that its bioavailability could be influenced by factors such as the efficiency of peptide bond formation and the stability of the resulting peptides.
Result of Action
Given its role in peptide synthesis , it can be inferred that the compound contributes to the formation of peptides, which can have various effects depending on the specific peptides formed.
Action Environment
Factors such as ph, temperature, and the presence of other reactants could potentially influence the efficiency of peptide synthesis involving this compound .
Safety and Hazards
As with any chemical compound, handling “3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid” requires appropriate safety measures. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazinane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-6-16-5-4-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVMDHQHMAEZRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(5-Ethylisoxazol-3-yl)methyl]amine](/img/structure/B1323022.png)

![3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine](/img/structure/B1323028.png)
![[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1323031.png)

![[3-(3-Isopropoxyphenyl)propyl]amine](/img/structure/B1323033.png)


![1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine](/img/structure/B1323046.png)

![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)
![6-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1323054.png)